molecular formula C9H9NO2S B2902906 methyl 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate CAS No. 478239-03-1

methyl 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate

Cat. No.: B2902906
CAS No.: 478239-03-1
M. Wt: 195.24
InChI Key: AGEYHRRXKZBQTG-UHFFFAOYSA-N
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Description

Methyl 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate is a heterocyclic compound that belongs to the thienopyrrole family. This compound is characterized by its unique fused ring structure, which includes a thiophene ring fused to a pyrrole ring. It is commonly used as a building block in organic synthesis and has various applications in medicinal chemistry and materials science.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate typically involves the reaction of 4H-thieno[3,2-b]pyrrole-5-carboxylic acid with methanol in the presence of a catalyst. One common method involves dissolving 4H-thieno[3,2-b]pyrrole-5-carboxylic acid in anhydrous methanol and cooling the solution to 0°C. Trimethylsilyldiazomethane is then added in portions, resulting in the formation of the methyl ester .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Acylation: Aluminum chloride or tin tetrachloride as catalysts.

    Alkylation: Sodium hydride in THF as the base and solvent.

Major Products Formed

    Acylation: Regioselectively acylated thienopyrrole derivatives.

    Alkylation: N-substituted thienopyrrole derivatives.

Comparison with Similar Compounds

Methyl 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate can be compared with other thienopyrrole derivatives:

The unique structure of this compound, with its fused thiophene and pyrrole rings and the presence of a methyl group at the 2-position, distinguishes it from other similar compounds and contributes to its specific reactivity and applications.

Properties

IUPAC Name

methyl 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2S/c1-5-3-6-8(13-5)4-7(10-6)9(11)12-2/h3-4,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGEYHRRXKZBQTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)C=C(N2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478239-03-1
Record name methyl 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate
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Q & A

Q1: What makes methyl 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate a suitable building block for photochromic materials?

A: this compound exhibits promising reactivity for creating photochromic 1,2-dihetarylethenes. Research indicates its successful utilization in synthesizing a novel thienopyrrole-based photochrome for the first time. [] This achievement highlights its potential in constructing innovative photochromic systems.

Q2: What significant chemical reactions involving this compound have been studied?

A: A key area of research focuses on the acylation of this compound. Scientists have investigated the influence of various catalysts, acid chlorides, and solvents on this reaction. [, , ] This research led to the identification of conditions enabling regioselective acylation, a crucial aspect for controlling the final structure and properties of synthesized photochromic compounds. [, ]

Q3: Beyond its use in synthesizing the first thienopyrrole-based photochrome, what other applications of this compound are being explored?

A: Researchers have successfully employed this compound as a foundation for synthesizing 1,2-dihetarylethenes incorporating a 2,5-dihydrothiophene bridge. [] These compounds represent a new class of photochromic materials, demonstrating the versatility of this starting material in accessing diverse photochromic structures.

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